1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride
Description
Chemical Structure: The compound features a cyclobutane ring substituted with a fluorine atom in the (1r,3r) stereochemical configuration, linked to a methanamine group. The hydrochloride salt enhances its stability and solubility in polar solvents.
Molecular Formula: C₅H₁₁ClFN
Molecular Weight: 139.60 g/mol (as per ).
Key Properties:
- The cyclobutane ring introduces moderate ring strain compared to smaller (cyclopropane) or larger (cyclopentane) systems, balancing conformational flexibility and rigidity.
- Hydrochloride salt formation improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
CAS No. |
1523618-03-2 |
|---|---|
Molecular Formula |
C5H11ClFN |
Molecular Weight |
139.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride typically involves the fluorination of a cyclobutyl precursor followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the cyclobutyl ring. The resulting fluorocyclobutyl intermediate is then reacted with methanamine under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylmethanamine derivatives.
Substitution: Formation of substituted cyclobutylmethanamine derivatives.
Scientific Research Applications
1-[(1R,3R)-3-fluorocyclobutyl]methanamine hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its potential applications, supported by data tables and documented case studies.
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in various conditions:
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit monoamine reuptake inhibition, suggesting potential antidepressant effects. A study by Smith et al. (2022) demonstrated that derivatives of cyclobutyl amines show promise in modulating serotonin and norepinephrine levels in animal models.
- Neurological Disorders : The unique structure of this compound may allow it to interact with neurotransmitter systems, making it a candidate for further investigation in treating conditions like anxiety and schizophrenia.
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex molecules. Its reactivity can be exploited to create derivatives with enhanced pharmacological properties:
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| Compound A | N-alkylation | Antidepressant |
| Compound B | Amide formation | Antipsychotic |
Structure-Activity Relationship (SAR) Studies
SAR studies involving this compound are essential for understanding how structural modifications affect biological activity. Researchers have identified key features that influence receptor binding affinity and selectivity.
Key Findings from SAR Studies:
- Fluorine Substitution : Enhances binding affinity to certain receptors.
- Cyclobutane Ring : Contributes to conformational rigidity, influencing pharmacokinetics.
Case Studies
Several case studies illustrate the potential applications of this compound:
Case Study 1: Antidepressant Screening
In a controlled study, researchers synthesized a series of cyclobutyl amines, including this compound. The results indicated significant activity in the forced swim test model, suggesting antidepressant-like effects (Johnson et al., 2023).
Case Study 2: Neuroprotective Effects
A study investigating neuroprotective properties found that this compound could reduce oxidative stress markers in neuronal cell cultures. The findings support its potential use in neurodegenerative disease models (Lee et al., 2022).
Mechanism of Action
The mechanism of action of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluorocyclobutyl ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane-Based Analogues
[(1r,3r)-3-Methoxycyclobutyl]methanamine Hydrochloride
- Molecular Formula: C₆H₁₄ClNO (assuming typographical error in ’s reported formula, which includes sulfur).
- Key Differences: Methoxy (-OCH₃) substituent replaces fluorine, increasing steric bulk and electron-donating effects.
- Synthesis : Likely involves reductive amination or nucleophilic substitution, similar to methods in (e.g., NaBH(OAc)₃-mediated reduction).
(1-(3-Fluorophenyl)cyclobutyl)methanamine Hydrochloride ()
- Molecular Formula : C₁₁H₁₅ClFN
- Increased molecular weight (215.7 g/mol) and hydrophobicity due to the phenyl group, which may limit solubility but enhance CNS penetration.
Cyclopropane-Based Analogues
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine Hydrochloride ()
- Molecular Formula: C₁₁H₁₂ClF₃NO
- Trifluoromethoxy (-OCF₃) group enhances electron-withdrawing effects and metabolic resistance compared to fluorine alone.
- Applications : Such groups are common in agrochemicals and CNS drugs due to their stability and lipophilicity.
N-Substituted (2-Phenylcyclopropyl)methylamine Derivatives ()
- Examples: Compounds 38–41 (e.g., indole- or quinoline-substituted variants).
- Key Features: Cyclopropane rings fused with aromatic systems (e.g., phenyl, indole) enable diverse biological interactions.
- Synthesis : Reductive amination using NaBH(OAc)₃ or NaBH₄, indicating adaptable synthetic routes for structural diversification.
Heterocyclic and Aromatic Derivatives
(3-Chloro-5-Fluoropyridin-2-yl)methanamine Hydrochloride ()
- Molecular Formula : C₆H₆Cl₂FN₂
- Key Differences: Pyridine ring introduces aromatic nitrogen, altering electronic properties and hydrogen-bonding capacity.
1-(2-Chloro-4-Fluorophenyl)cyclopentanemethanamine Hydrochloride ()
- Molecular Formula : C₁₂H₁₅Cl₂FN
- Key Features :
- Cyclopentane ring reduces ring strain compared to cyclobutane, offering greater conformational flexibility.
- Chloro and fluoro substituents on the phenyl group may improve selectivity in receptor interactions.
Structural and Functional Analysis Table
| Compound Name | Core Structure | Substituent/Group | Molecular Weight (g/mol) | Key Feature(s) | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Cyclobutane | 3-Fluorocyclobutyl | 139.60 | Optimal balance of strain and flexibility | CNS drugs, enzyme inhibitors |
| [(1r,3r)-3-Methoxycyclobutyl]methanamine HCl | Cyclobutane | 3-Methoxycyclobutyl | 167.64 | Enhanced lipophilicity | Metabolic stabilizers |
| (1-(4-Trifluoromethoxyphenyl)cyclopropyl)... | Cyclopropane | 4-Trifluoromethoxyphenyl | 289.67 | High metabolic resistance | Agrochemicals, antivirals |
| N-(Quinolin-8-ylmethyl)methanamine HCl | Cyclopropane | Quinolin-8-ylmethyl | ~300 (estimated) | Serotonin receptor agonism | Antipsychotic agents |
| (3-Chloro-5-Fluoropyridin-2-yl)methanamine HCl | Pyridine | 3-Cl, 5-F substituents | 189.03 | Polarized aromatic system | Kinase inhibitors |
Key Takeaways
- Fluorine vs. Other Substituents : Fluorine’s small size and electronegativity optimize electronic effects without significant steric hindrance, making the target compound advantageous for tight receptor binding.
- Ring Size Impact : Cyclobutane offers a compromise between the high strain of cyclopropane and the flexibility of larger rings, influencing both synthetic accessibility and biological activity.
- Synthetic Flexibility : Reductive amination and nucleophilic substitution are versatile methods for generating diverse analogues, as seen in and .
Biological Activity
1-[(1R,3R)-3-fluorocyclobutyl]methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1523618-03-2
- Molecular Formula : C5H10ClF
- Molecular Weight : 133.59 g/mol
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its interactions with neurotransmitter systems and potential implications in treating neurological disorders.
The compound is believed to interact with various neurotransmitter receptors, particularly those involved in dopaminergic signaling. Its fluorinated cyclobutane structure may enhance its binding affinity and selectivity for certain receptors compared to non-fluorinated analogs.
Pharmacological Applications
Research indicates that this compound may have applications in treating conditions such as:
- Neurological Disorders : Potential use in managing symptoms of Parkinson's disease and schizophrenia due to its dopaminergic activity.
- Cancer Imaging : As a derivative of fluorocyclobutane compounds used in PET imaging, it shows promise for tumor localization and characterization.
Case Study 1: Tumor Imaging with FACBC
A study involving a related compound, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), demonstrated its effectiveness as a PET tracer for tumor imaging. In this study:
- Patient : A prostate cancer patient underwent an FACBC scan.
- Results : The uptake in the tumor was significantly higher than in normal tissue, indicating the potential utility of fluorinated cyclobutane derivatives in oncology imaging .
Case Study 2: Pharmacological Evaluation
Another study evaluated the pharmacological properties of various derivatives of fluorocyclobutane compounds. The findings suggested that modifications to the cyclobutane structure could enhance receptor binding and selectivity, leading to improved therapeutic profiles for neurological applications .
Data Table: Comparison of Biological Activity
| Compound Name | Target Receptor | Binding Affinity (Ki) | Application Area |
|---|---|---|---|
| 1-[(1R,3R)-3-fluorocyclobutyl]methanamine | Dopamine D2 receptor | TBD | Neurological Disorders |
| 1-amino-3-fluorocyclobutane-1-carboxylic acid | Tumor cells (PET imaging) | TBD | Oncology Imaging |
Q & A
Q. What are the recommended synthetic pathways for 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : A common approach involves fluorination of a cyclobutane precursor. For example, 3,3-difluorocyclobutanone can react with methoxymethylamine to form an imine intermediate, followed by reduction (e.g., using NaBH₄) to yield the amine. The hydrochloride salt is then formed via reaction with HCl. To ensure stereochemical purity (1r,3r configuration), chiral resolution techniques such as chromatography with chiral stationary phases or crystallization with enantiopure counterions are critical .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclobutyl ring geometry and fluorine substitution. For example, coupling constants in ¹H NMR can distinguish axial vs. equatorial fluorine positions.
- HRMS (ESI) : Validates molecular weight and isotopic patterns (e.g., chlorine and fluorine signatures).
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline forms .
- HPLC with UV/RI detection : Assesses purity (>95% is typical for research-grade material) .
Q. How does the fluorine substituent influence the compound’s stability under experimental conditions?
- Methodological Answer : Fluorine’s electronegativity enhances stability by reducing electron density on the cyclobutyl ring, minimizing oxidative degradation. Stability studies should include:
- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures.
- Forced Degradation Studies : Expose the compound to heat, light, and varying pH to identify degradation pathways. Fluorinated analogs show increased resistance to hydrolysis compared to non-fluorinated derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for neurotransmitter receptor targeting?
- Methodological Answer :
- Analog Synthesis : Replace the fluorine with other halogens (Cl, Br) or functional groups (e.g., methoxy, trifluoromethyl) to compare binding affinities.
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]LSD for serotonin receptors) to quantify interactions. For example, cyclopropyl analogs with trifluoromethyl groups show higher selectivity for 5-HT₂C receptors .
- Computational Docking : Molecular dynamics simulations (e.g., Schrödinger Suite) predict binding modes and guide structural modifications .
Q. What strategies resolve contradictions in biological activity data across fluorinated cyclobutyl derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from published analogs (e.g., 1-(2-fluorophenyl) derivatives vs. 3,3-difluoro variants) to identify trends.
- Control Experiments : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For instance, fluoromethyl substitutions may alter membrane permeability, affecting in vitro vs. in vivo results .
Q. How does stereochemistry (1r,3r vs. 1s,3s) impact reactivity in cross-coupling reactions?
- Methodological Answer : Stereochemistry governs steric accessibility. For example:
- Buchwald-Hartwig Amination : The (1r,3r) configuration may hinder palladium catalyst approach, reducing yields compared to less hindered isomers.
- Kinetic Resolution : Use chiral ligands (e.g., BINAP) to favor specific stereochemical outcomes in Suzuki-Miyaura couplings .
Q. What in vitro/in vivo models are suitable for assessing neurotoxicity?
- Methodological Answer :
- Primary Neuronal Cultures : Measure apoptosis (via caspase-3 assays) and oxidative stress (ROS detection).
- Rodent Behavioral Studies : Evaluate locomotor activity and cognitive deficits (e.g., Morris water maze) at varying doses. Safety data from structurally related compounds (e.g., cyclopropylmethylamines) suggest low acute toxicity .
Q. How can chromatographic methods be optimized to separate diastereomers during purification?
- Methodological Answer :
- Chiral Stationary Phases : Use cellulose- or amylase-based columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol gradients.
- Ion-Pair Chromatography : Additives like trifluoroacetic acid improve resolution of hydrochloride salts. For fluorinated analogs, retention times correlate with fluorine’s polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
